molecular formula C23H28N6 B2840808 N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-62-6

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2840808
CAS No.: 898623-62-6
M. Wt: 388.519
InChI Key: DTRFKLDINWDMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-ethylphenyl groups and a pyrrolidin-1-yl group attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Pyrrolidin-1-yl Group Addition: The pyrrolidin-1-yl group can be introduced via a nucleophilic substitution reaction with pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing purification methods such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with methyl groups instead of ethyl groups.

    N2,N4-bis(4-ethylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with a morpholine group instead of a pyrrolidine group.

Uniqueness

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of 4-ethylphenyl and pyrrolidin-1-yl groups attached to the triazine core

Properties

IUPAC Name

2-N,4-N-bis(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6/c1-3-17-7-11-19(12-8-17)24-21-26-22(25-20-13-9-18(4-2)10-14-20)28-23(27-21)29-15-5-6-16-29/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRFKLDINWDMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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